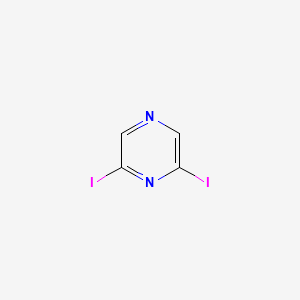

2,6-Diiodopyrazine

Übersicht

Beschreibung

OSM-S-660 (VENUS OSM-6600-S-ND) is a security audit device and firewall manufactured by the company VENUSTECH. It is designed for network security purposes and features a combination of 6 Gigabit Ethernet ports and 4 Gigabit optical ports in a 1U form factor. The device is used for security auditing, monitoring, and protection in network environments .

Wirkmechanismus

Target of Action

This compound is part of a broader class of compounds known as pyrazines, which have been found to exhibit a wide range of biological activities . .

Mode of Action

Pyrazine derivatives, in general, have been found to exhibit various biological activities, including antibacterial, antifungal, and antiviral activities, as well as kinase inhibition .

Biochemical Pathways

Pyrazine derivatives can affect various biochemical pathways depending on their specific structures and targets . .

Result of Action

As a pyrazine derivative, it may have various effects depending on its specific targets and mode of action . .

Biochemische Analyse

Biochemical Properties

2,6-Diiodopyrazine plays a significant role in biochemical reactions, particularly in the context of halogen bonding and interactions with enzymes and proteins. The compound’s iodine atoms can form halogen bonds with electron-rich sites on biomolecules, influencing their structure and function. For instance, this compound can interact with enzymes such as cytochrome P450, affecting its catalytic activity. Additionally, the compound may bind to proteins like albumin, altering their conformation and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cellular environments, this compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, the compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The iodine atoms in this compound can form halogen bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their DNA-binding affinity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity . Its degradation products may also exhibit biological activity, complicating the interpretation of long-term effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in maximal biological activity without adverse effects . Beyond this range, the compound’s toxicity increases, leading to detrimental effects on animal health.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 and UDP-glucuronosyltransferases play crucial roles in these metabolic processes. The biotransformation of this compound can affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream. Additionally, specific transporters may mediate the uptake and efflux of this compound across cellular membranes. These interactions influence the compound’s localization and accumulation within different tissues, affecting its biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications may direct this compound to these compartments, where it can exert its effects on gene expression, enzyme activity, and cellular metabolism. The localization of this compound within these organelles is essential for understanding its mechanism of action and potential therapeutic applications .

Analyse Chemischer Reaktionen

Ohne spezifische Informationen können wir nur über die Arten von Reaktionen spekulieren, die OSM-S-660 eingehen könnte. Häufige Reaktionen in der organischen Chemie umfassen Oxidation, Reduktion, Substitution und Addition. Reagenzien und Bedingungen hängen von den spezifischen funktionellen Gruppen ab, die in der Verbindung vorhanden sind. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, variieren ebenfalls je nach Reaktionstyp.

Wissenschaftliche Forschungsanwendungen

Die Anwendungen von OSM-S-660 in der wissenschaftlichen Forschung erstrecken sich wahrscheinlich über seine Verwendung als Sicherheitsauditgerät hinaus. Obwohl ich keine direkten Beweise habe, werden ähnliche Verbindungen häufig in verschiedenen Bereichen eingesetzt:

Netzwerksicherheit: Aufgrund seiner Rolle als Sicherheitsgerät trägt OSM-S-660 zum Schutz des Netzwerks, zur Intrusionserkennung und zur Bedrohungsabwehr bei.

Industrielle Steuerungssysteme (ICS): Es kann verwendet werden, um kritische Infrastrukturen und industrielle Netzwerke zu sichern.

Cybersecurity-Forschung: Forscher könnten seine Wirksamkeit bei der Erkennung und Abwehr von Cyberbedrohungen untersuchen.

Netzwerküberwachung: OSM-S-660 könnte bei der Überwachung des Netzwerkverkehrs und der Identifizierung von Anomalien helfen.

5. Wirkmechanismus

Auch hier fehlen spezifische Details, aber der Mechanismus beinhaltet wahrscheinlich die Analyse des Netzwerkverkehrs, die Identifizierung von Mustern und die Anwendung von Sicherheitsregeln. Molekulare Ziele und Pfade beziehen sich auf Netzwerkprotokolle, Paketinspektion und Bedrohungssignaturen.

Vergleich Mit ähnlichen Verbindungen

Leider habe ich keine Liste ähnlicher Verbindungen, die ich direkt mit OSM-S-660 vergleichen könnte. Seine Einzigartigkeit liegt in der Kombination aus Gigabit-Ethernet- und optischen Ports für Sicherheitsaudits.

Denken Sie daran, dass diese Informationen auf verfügbaren Daten basieren. Für genaue Details sollten Sie die offizielle Dokumentation konsultieren oder sich direkt an VENUSTECH wenden.

Eigenschaften

IUPAC Name |

2,6-diiodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2I2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGFMLMNWQGILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451477 | |

| Record name | 2,6-Diiodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58138-79-7 | |

| Record name | 2,6-Diiodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

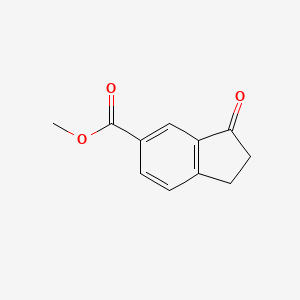

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

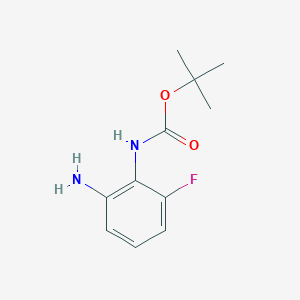

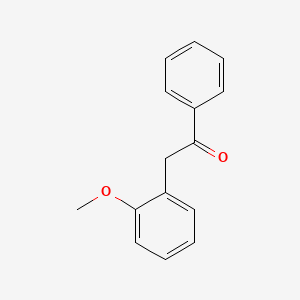

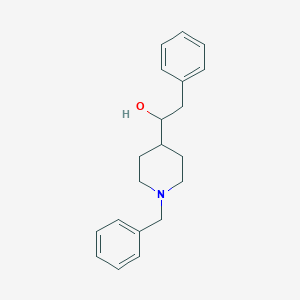

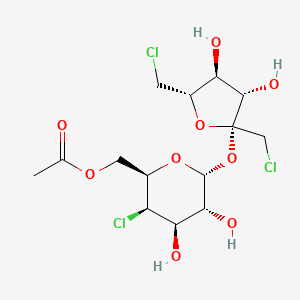

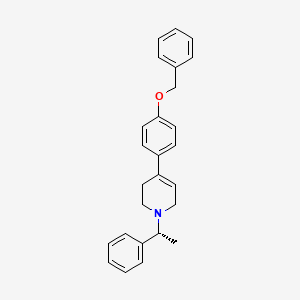

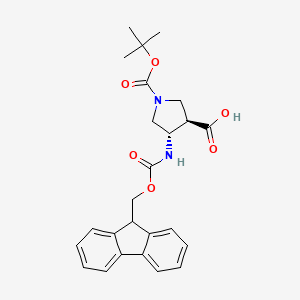

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)